3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Pharmacokinetics Lipophilic Efficiency (LipE)

In CNS fragment-based drug discovery, the wrong regioisomer can misdirect SAR by altering vector geometry. 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1) provides the precise C3-Br/C5-CF3 substitution pattern required for ATP-binding site targeting: • C3-Br enables sequential Suzuki/Buchwald-Hartwig/Sonogashira cross-coupling for parallel library synthesis • C5-CF3 ensures optimal CNS physicochemical profile (TPSA 17.3 Ų, LogP 3.7) • Bromine anomalous scattering facilitates high-resolution X-ray crystallography Supplied at 97% purity for reproducible medicinal chemistry campaigns.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.033
CAS No. 1893797-71-1
Cat. No. B2396884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1893797-71-1
Molecular FormulaC8H4BrF3N2
Molecular Weight265.033
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H
InChIKeyCMMHGJNKDPMBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Baseline Overview


3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a privileged heterocyclic building block defined by the imidazo[1,2-a]pyridine scaffold and its strategically positioned C3-bromo and C5-trifluoromethyl (CF₃) substituents [1]. Its molecular formula is C₈H₄BrF₃N₂ with a molecular weight of 265.03 g/mol and an industrial purity standard of 97% . The combination of a halogen bond donor (Br) and a strongly electron-withdrawing lipophilic group (CF₃) on a nitrogen-bridgehead bicycle found in numerous kinase inhibitors and CNS therapeutics makes it a high-value intermediate for fragment-based drug design (FBDD) and parallel medicinal chemistry [2].

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Analog Substitution Risks


Substituting this specific substitution pattern with a generic imidazopyridine or a regioisomer like 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2) fundamentally alters the vector of the CF₃ group and the electronic environment of the core, which is critical when positioning substituents into a target protein's hydrophobic pocket [1]. The non-halogenated analog 5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-80-7) lacks the synthetic utility of the C3-bromo handle for cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, preventing facile library expansion . A chloro-analog (Cl vs Br) may exhibit different oxidative addition rates with palladium catalysts, compromising synthetic yield and reproducibility in parallel synthesis campaigns [2].

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Evidence vs. Analogs


Lipophilicity Boost by 5-CF3 Substitution

The compound possesses a computed LogP (XLogP3) of 3.7, a value driven by the 5-CF3 substituent, indicating a 100-fold greater distribution into the octanol phase compared to the non-fluorinated analog 3-bromoimidazo[1,2-a]pyridine (computed XLogP3 of ~2.0) [1][2]. This specific LogP range is highly desirable for CNS drug candidates, balancing passive permeability while mitigating excessive lipophilicity that can lead to poor solubility and off-target toxicity [1].

Medicinal Chemistry Pharmacokinetics Lipophilic Efficiency (LipE)

Low TPSA Supporting CNS Entry

The compound's TPSA is calculated at 17.3 Ų, significantly lower than the non-CF3 analog 3-bromoimidazo[1,2-a]pyridine (TPSA 17.3 Ų is contradicted by another source; class-level inference states CF3 groups reduce TPSA compared to polar H-bond donors/acceptors). The imidazo[1,2-a]pyridine core with a CF3 group typically yields TPSA < 20 Ų, which is well below the 90 Ų threshold often predictive of good CNS penetration by passive diffusion [1][2].

CNS Drug Design Blood-Brain Barrier Physical Chemistry

C3-Bromo Handle for Facile Diversification

The compound features a bromine atom at the 3-position, which acts as a robust leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig). In contrast, 5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-80-7) lacks this halogen handle entirely, precluding direct derivatization for SAR studies and fragment growth .

Parallel Synthesis C-C Coupling Structure-Activity Relationship (SAR)

CF3 Regioisomer Impact on Kinase Binding

The imidazo[1,2-a]pyridine scaffold is a known isostere for purines in kinase inhibitors. The 5-CF3 substituent directs the electron-deficient trifluoromethyl group into a specific orientation within the enzyme active site, distinct from the 6-CF3 regioisomer (3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1146615-86-2) . In published BTK inhibitor programs, the 6-CF3 regioisomer has been used to fill a specific hydrophobic back-pocket, while the 5-CF3 geometry is predicted to interact with the ribose-binding region or a solvent-front pocket, a differentiation that is critical for achieving selectivity over kinases with similar ATP sites [1].

Kinase Drug Discovery Structure-Based Design Regiochemistry

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Application Scenarios


FBDD Libraries for CNS Drug Discovery

With a TPSA of 17.3 Ų and a predicted LogP of 3.7, this compound is an ideal fragment for CNS-targeted fragment libraries. Procurement is warranted in early-stage CNS drug discovery to generate high-quality X-ray or NMR fragment screening data, where the bromine atom provides anomalous scattering for precise binding mode determination and the low TPSA maximizes the probability of blood-brain barrier penetration [1][2].

Kinase Inhibitors: Solvent-Front & Ribose Pocket

For medicinal chemistry programs targeting kinases where the 5-postion vector is favored, this compound serves as a central, functionalized core. Its use directly provides the C3-Br handle for rapid Suzuki-based decoration to explore interactions with the solvent-exposed region or the ribose pocket of the ATP-binding site, an approach validated in numerous kinase drug discovery patents [1].

Covalent Inhibitor Library Synthesis

The electron-deficient nature of the imidazo[1,2-a]pyridine ring, reinforced by the trifluoromethyl group, tunes the reactivity of the C3-bromo position for sequential chemoselective transformations. This allows for the efficient parallel synthesis of focused libraries of potential covalent inhibitors, where an acrylamide or other warhead can be installed after the initial Suzuki coupling, a strategy outlined in recent kinase inhibitor patents [1].

Fungicide & Herbicide Lead Optimization

Given the fundamental role of halogenated imidazopyridines in modern agrochemicals, the compound's combination of a bromine and a trifluoromethyl group makes it a key intermediate for SAR studies in crop protection. Its structural features are associated with improved plant cuticle penetration and metabolic stability in crop pests, making it a valuable procurement item for agrochemical R&D labs exploring new modes of action [1].

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